1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions.
Nucleophilic Substitution: The chlorine atoms in cyanuric chloride are replaced by various nucleophiles such as amines and phenols under controlled conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: 1,4-dioxane, 1,2-dichloroethane.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted triazine compounds with different functional groups.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor and antiviral properties.
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties and used clinically to treat various cancers.
2-Amino-4-morpholino-1,3,5-triazine: Used for its antitumor properties in treating lung, breast, and ovarian cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, active against cancer cells.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-(2-(4-aminophenoxy)ethoxy)phenyl)-1,6-dihydro-6,6-dimethyl- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity
Properties
CAS No. |
87871-36-1 |
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Molecular Formula |
C19H24N6O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-[2-(4-aminophenoxy)ethoxy]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H24N6O2/c1-19(2)24-17(21)23-18(22)25(19)14-5-9-16(10-6-14)27-12-11-26-15-7-3-13(20)4-8-15/h3-10H,11-12,20H2,1-2H3,(H4,21,22,23,24) |
InChI Key |
JBGRJKGRFDNAGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)N)N)N)C |
Origin of Product |
United States |
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